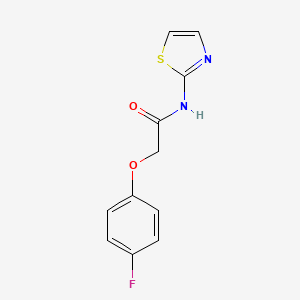

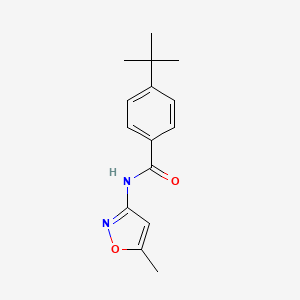

![molecular formula C18H14FNOS B5558851 1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)

1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The study of compounds featuring fluorophenyl groups, quinolinyl moieties, and ethanone structures is a critical area of research due to their potential applications in various fields, including pharmaceuticals, materials science, and organic electronics. These compounds often exhibit unique chemical, physical, and biological properties due to the presence of fluorine atoms and heterocyclic rings.

Synthesis Analysis

Synthesis approaches for compounds like 1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone typically involve multi-step organic reactions, including condensation, sulfuration, and fluorination steps. Techniques such as the Vilsmeier-Haack reaction, Friedlander synthesis, and Gewald synthesis are commonly employed to construct the quinoline core and introduce functional groups strategically (Puthran et al., 2019).

Aplicaciones Científicas De Investigación

Fluorescence-based Biomedical Applications

An efficient route to a new class of fluorophores, indolizino[3,2-c]quinolines, has been reported, suggesting potential use as fluorescent probes in aqueous systems. This development is significant for biomedical applications where fluorescence-based technologies are pivotal. The photophysical properties of these compounds indicate their suitability for prospective biomedical uses (Park et al., 2015).

Catalytic Behavior in Ethylene Reactivity

The synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone led to the discovery of new alternative NNN tridentate ligands coordinating with iron(II) and cobalt(II) dichloride, showing good catalytic activities for ethylene reactivity. This suggests potential applications in industrial processes related to ethylene polymerization and oligomerization (Sun et al., 2007).

Antimicrobial Activities

Novel Schiff bases synthesized from 1-(3-fluoro-4-methoxyphenyl)ethanone have shown excellent antimicrobial activity against various pathogens. This highlights their potential use in developing new antimicrobial agents, addressing the growing concern over antimicrobial resistance (Puthran et al., 2019).

Anticancer Agents

The synthesis of anilino-3H-pyrrolo[3,2-f]quinoline derivatives has unveiled compounds with high antiproliferative activity, suggesting their utility as potential anti-cancer agents. These compounds act by forming intercalative complexes with DNA and inhibiting topoisomerase II, among other mechanisms (Via et al., 2008).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNOS/c1-12-10-18(20-16-5-3-2-4-15(12)16)22-11-17(21)13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOSWBJVILQZQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)butanamide](/img/structure/B5558773.png)

![N'-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N-ethyl-N-methylsulfamide](/img/structure/B5558798.png)

![6-({methyl[(2-phenyl-1,3-thiazol-4-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558799.png)

![2-{1-cyclopentyl-4-[8-(trifluoromethyl)-4-quinolinyl]-2-piperazinyl}ethanol](/img/structure/B5558806.png)

![1-(cyclopropylcarbonyl)-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinecarboxamide](/img/structure/B5558811.png)

![N-(tert-butyl)-2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B5558812.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![1-[(tetrahydro-2H-pyran-2-ylmethoxy)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5558863.png)

![2-methyl-5-[2-(2-naphthyloxy)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5558867.png)